1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one
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Overview
Description
1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 3rd position of the furan ring, along with a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one typically involves the bromination of 3-methylfuran followed by the introduction of the chloroethanone group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane or chloroform. The subsequent step involves the reaction of the brominated intermediate with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction Reactions: The carbonyl group in the chloroethanone moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted furan derivatives with various functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Products include furan-2,5-dione derivatives.
Reduction Reactions: Products include alcohol derivatives of the original compound.
Scientific Research Applications
1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one: Characterized by the presence of both bromine and chlorine atoms.
1-(5-Bromo-3-methylfuran-2-yl)-2-bromoethan-1-one: Similar structure but with two bromine atoms instead of a bromine and a chlorine atom.
1-(5-Bromo-3-methylfuran-2-yl)-2-iodoethan-1-one: Contains an iodine atom instead of chlorine.
Uniqueness
This compound is unique due to its specific combination of bromine and chlorine atoms, which can confer distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound for the synthesis of novel molecules and for studying specific biochemical interactions.
Properties
IUPAC Name |
1-(5-bromo-3-methylfuran-2-yl)-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2/c1-4-2-6(8)11-7(4)5(10)3-9/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNINGNLPCQCJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)Br)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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